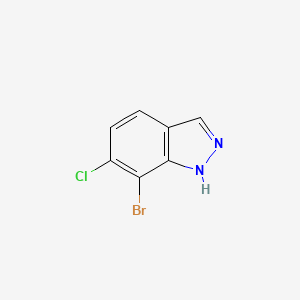

7-Bromo-6-chloro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-6-chloro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 231.48 . The IUPAC name for this compound is 7-bromo-6-chloro-1H-indazole . The InChI code for this compound is 1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H, (H,10,11) .

Synthesis Analysis

The synthesis of 7-Bromo-6-chloro-1H-indazole can be achieved from 1-bromo-2-chloro-4-methylbenzene as the starting material. The starting material is first nitrated to produce 1-bromo-2-chloro-4-methylbenzene. This is then reduced to give 5-bromo-4-chloro-2-methylbenzene, which is cyclized to yield 6-bromo-5-chloro-1H-indazole .

Chemical Reactions Analysis

Indazoles, including 7-Bromo-6-chloro-1H-indazole, are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their wide range of pharmacological activities . Various methods have been developed to construct these heterocycles with better biological activities .

Physical And Chemical Properties Analysis

7-Bromo-6-chloro-1H-indazole is a solid at room temperature . It has a molecular weight of 231.48 . The compound should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Indazoles, including 7-Bromo-6-chloro-1H-indazole, exhibit promising medicinal properties. Researchers have explored their potential as:

- Anticancer Agents : Some derivatives show antiproliferative activity against various cancer cell lines .

Capsid Inhibitors for HIV-1 Treatment

7-Bromo-4-chloro-1H-indazol-3-amine serves as a key fragment in the synthesis of Lenacapavir, a potent capsid inhibitor used in HIV-1 therapy . Capsid inhibitors disrupt viral replication by targeting the viral capsid protein.

Agrochemicals and Crop Protection

Indazoles may find applications in agrochemicals, including fungicides and herbicides. Their structural diversity allows for tailored properties to combat pests and enhance crop yield.

Safety and Hazards

7-Bromo-6-chloro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

7-Bromo-6-chloro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets, primarily PI3Kδ, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ, which is a key signaling molecule in various cellular processes .

Biochemical Pathways

The inhibition of PI3Kδ by 7-Bromo-6-chloro-1H-indazole affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting this pathway, the compound can exert antiproliferative effects and induce apoptosis in cancer cells .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, permeability, and stability .

Result of Action

The molecular and cellular effects of 7-Bromo-6-chloro-1H-indazole’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been found to have potential therapeutic applications in the treatment of diseases such as hypertension, depression, inflammation, and bacterial infections .

Action Environment

The action, efficacy, and stability of 7-Bromo-6-chloro-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and light conditions can impact the compound’s stability .

Propiedades

IUPAC Name |

7-bromo-6-chloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVPAPRHAPOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-chloro-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)

![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)